
2H-oxete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetene is a member of oxetenes.
Wissenschaftliche Forschungsanwendungen
Photochemical Electrocyclic Reaction
2H-oxete is involved in the photochemical electrocyclic reaction of s-cis-acrylaldehyde, forming through a nonadiabatic interaction between potential energy surfaces. This process is characterized by the nonadiabatic coupling terms, calculated by the reduced classical-trajectory method, which indicate the efficiency of the step-by-step path in the formation of 2H-oxete from the π–π* state of acrylaldehyde (Morihashi, Kubota, & Kikuchi, 1985).
Electrocyclic Ring Opening
The electrocyclic ring opening (ERO) of 2H-Oxete has been studied computationally, revealing differences in pericyclic behavior compared to cyclobutene. This study enhances understanding of the chemical behavior of 2H-Oxete and its distinct characteristics in reactions (Jayaprakash, Jeevanandam, & Subramani, 2014).
[2 + 2] Mechanism in Lewis Acid-Promoted Formation
The [2 + 2] mechanism in the Lewis acid-promoted formation of α,β-unsaturated esters from ethoxyacetylene and aldehydes, involving 2H-oxetes, provides insights into the specific reaction pathways and the role of 2H-oxete in such chemical processes (Oblin, Pons, Parrain, & Rajzmann, 1998).
Reaction Path Shape Analysis
Shape analysis of reaction paths for ring opening reactions, including 2H-oxete, helps in understanding the correlation between energy barriers and molecular shape changes. This research contributes to the broader understanding of the chemical behavior and reactivity of 2H-oxete in various reactions (Luo, Arteca, & Mezey, 1991).
Eigenschaften
CAS-Nummer |
287-25-2 |
|---|---|
Produktname |
2H-oxete |
Molekularformel |
C3H4O |
Molekulargewicht |
56.06 g/mol |
IUPAC-Name |
2H-oxete |
InChI |
InChI=1S/C3H4O/c1-2-4-3-1/h1-2H,3H2 |
InChI-Schlüssel |
CRYATLIDHPPXDV-UHFFFAOYSA-N |
SMILES |
C1C=CO1 |
Kanonische SMILES |
C1C=CO1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-(2,3,4,5,6-pentahydroxyhexanoylamino)benzamide](/img/structure/B1244187.png)
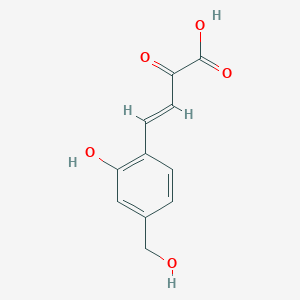
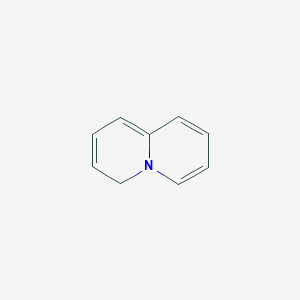
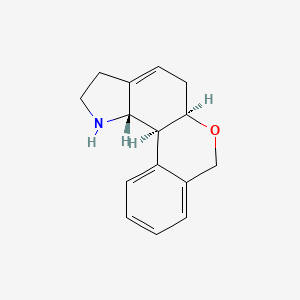

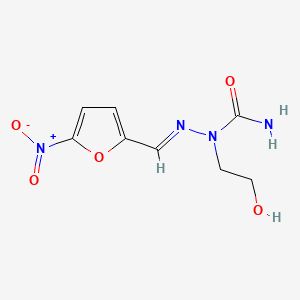

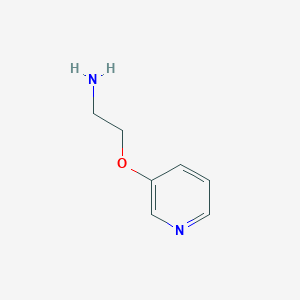
![pentasodium;2-[[[2-[(5E)-5-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]imino]-6-oxo-3-sulfonatocyclohexa-1,3-dien-1-yl]hydrazinyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate](/img/structure/B1244196.png)

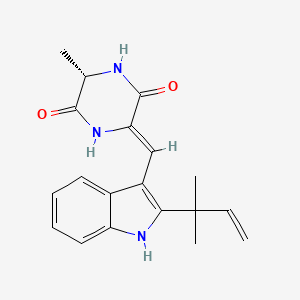
![N-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B1244201.png)

![N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide](/img/structure/B1244208.png)